

Toxicological Profile and Health Effects of Binapacryl: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Binapacryl*

Cat. No.: *B1667083*

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Executive Summary

Binapacryl is an obsolete dinitrophenol acaricide and fungicide. Its toxicity is primarily attributed to its rapid hydrolysis to dinoseb, a potent uncoupler of oxidative phosphorylation. This guide provides a comprehensive overview of the toxicological profile of **Binapacryl**, detailing its mechanism of action, toxicokinetics, and adverse health effects observed in animal studies and human exposures. The information is presented with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. While many of the original studies on **Binapacryl** were conducted several decades ago and may not fully align with current regulatory testing standards, this guide synthesizes the available historical data and contextualizes it with modern toxicological principles and OECD guidelines.

Chemical and Physical Properties

Property	Value
Chemical Name	2-sec-butyl-4,6-dinitrophenyl 3-methyl-2-butenolate
CAS Number	485-31-4[1]
Molecular Formula	C15H18N2O6[1]
Molecular Weight	322.31 g/mol [1]
Appearance	Colorless to yellowish crystalline solid
Solubility	Insoluble in water; soluble in most organic solvents
Vapor Pressure	1 x 10-4 mmHg at 60°C

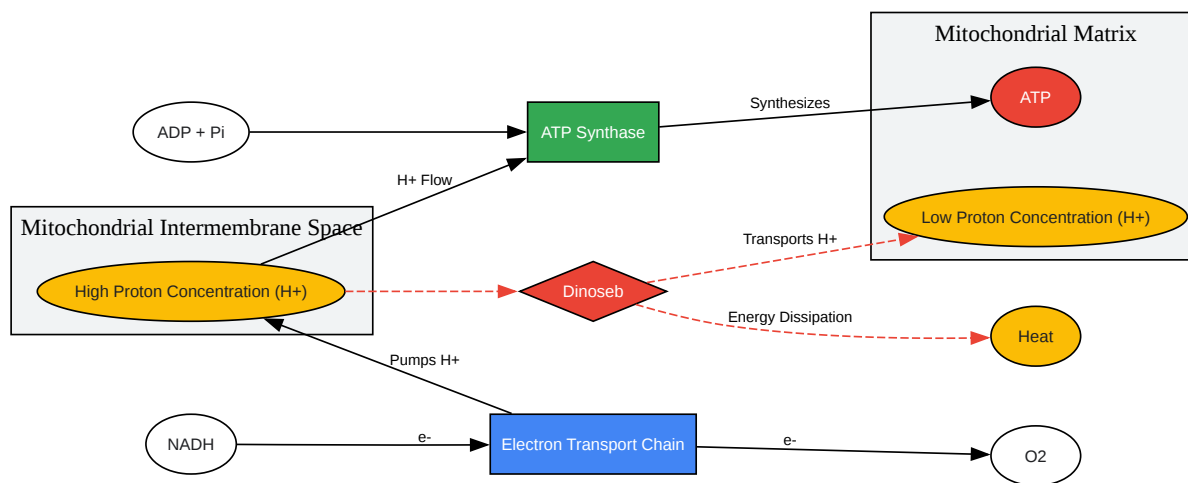
Mechanism of Action

The primary mechanism of toxicity of **Binapacryl** is not due to the parent compound itself, but rather its principal metabolite, dinoseb (2-sec-butyl-4,6-dinitrophenol).[2] Dinoseb is a well-known uncoupler of oxidative phosphorylation.

Uncoupling of Oxidative Phosphorylation

Dinoseb disrupts the process of ATP synthesis in the mitochondria. It achieves this by shuttling protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the functioning of ATP synthase. This leads to a cascade of cellular events:

- **Increased Oxygen Consumption:** The electron transport chain works at an accelerated rate in an attempt to re-establish the proton gradient, leading to a significant increase in oxygen consumption.
- **Hyperthermia:** The energy that would normally be used for ATP synthesis is released as heat, causing a rise in body temperature.
- **ATP Depletion:** The inability to produce sufficient ATP leads to cellular energy depletion, affecting numerous vital cellular processes.



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Caption: Uncoupling of oxidative phosphorylation by dinoseb.

Potential Secondary Mechanisms

Some research on dinoseb suggests potential secondary mechanisms of toxicity that may contribute to its overall adverse effects, although these are less well-characterized than its uncoupling activity. These may include the activation of caspases, which are key enzymes in the apoptotic pathway (programmed cell death), and an increase in alpha-synuclein levels, a protein implicated in neurodegenerative diseases. Further research is needed to fully elucidate the role of these pathways in dinoseb- and, by extension, **Binapacryl**-induced toxicity.

Toxicokinetics

Absorption

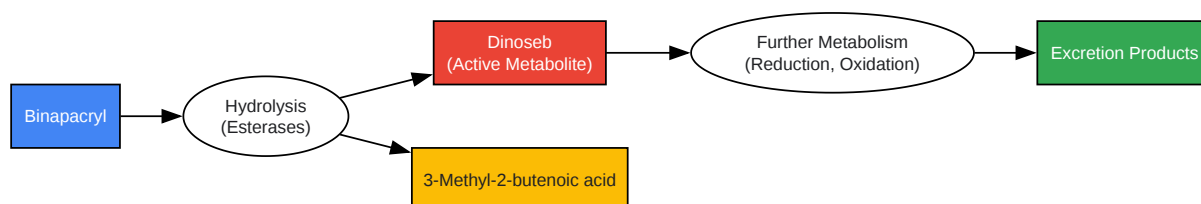
Binapacryl is readily absorbed following oral and dermal exposure. Studies in rats have shown that after oral administration, **Binapacryl** is rapidly hydrolyzed to dinoseb in the gastrointestinal tract before absorption.

Distribution

Once absorbed, dinoseb is distributed throughout the body. Animal studies have detected dinoseb in various tissues, including the liver, kidneys, and brain.

Metabolism

The primary metabolic pathway for **Binapacryl** is hydrolysis to dinoseb and 3-methyl-2-butenic acid. This conversion is rapid and is considered a metabolic activation step, as dinoseb is significantly more toxic than the parent compound. Further metabolism of dinoseb can occur through the reduction of one of the nitro groups to an amino group and through oxidation of the sec-butyl side chain.



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Caption: Metabolic pathway of **Binapacryl**.

Excretion

Metabolites of **Binapacryl** are primarily excreted in the urine.

Health Effects

The health effects of **Binapacryl** are largely attributable to the systemic toxicity of its metabolite, dinoseb.

Acute Toxicity

Acute exposure to **Binapacryl** can lead to a rapid onset of symptoms related to the uncoupling of oxidative phosphorylation.

Symptoms of Acute Poisoning:

- Fever and excessive sweating
- Headache, dizziness, and malaise
- Nausea, vomiting, and abdominal pain
- Tachycardia (rapid heart rate) and tachypnea (rapid breathing)
- In severe cases, convulsions, coma, and death can occur.

Quantitative Data on Acute Toxicity:

Species	Route	LD50 (mg/kg bw)
Rat (male)	Oral	421
Mouse (male)	Oral	1,600
Rabbit	Dermal	750-810
Guinea Pig	Dermal	100-200

Experimental Protocols for Acute Toxicity Studies (General Overview based on OECD Guidelines):

- OECD 401 (Acute Oral Toxicity - historical): This guideline has been deleted and replaced. It involved administering the test substance in graduated doses to several groups of animals (usually rats), with one dose per group. Observations for signs of toxicity and mortality were made over a 14-day period.
- OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure): This method uses a stepwise procedure with a few animals of a single sex per step. Dosing is started at a level expected to produce some signs of toxicity without causing mortality. Depending on the outcome, the dose for the next step is adjusted up or down. This method avoids using lethality as an endpoint.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- OECD 402 (Acute Dermal Toxicity): The test substance is applied to a shaved area of the skin (usually of rats or rabbits) for 24 hours. Animals are then observed for 14 days for signs of toxicity and mortality.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Subchronic and Chronic Toxicity

Repeated exposure to lower doses of **Binapacryl** can lead to a range of adverse health effects.

Key Findings from Animal Studies:

- Dogs (2-year study): In a 2-year study, Beagle dogs were administered **Binapacryl** orally in capsules. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 0.25 mg/kg bw/day. At higher doses, effects such as weight loss and, at very high doses, paralysis of the hind limbs were observed.
- Rats (90-day and 2-year studies): Long-term feeding studies in rats have shown effects on body weight gain and, at higher concentrations, pathological changes in the liver and kidneys.

Experimental Protocols for Subchronic and Chronic Toxicity Studies (General Overview based on OECD Guidelines):

- OECD 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents): The test substance is administered daily to groups of rodents (usually rats) for 90 days. A control group and at least three dose levels are used. Endpoints evaluated include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross necropsy, and histopathology of major organs.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- OECD 452 (Chronic Toxicity Studies): These studies are similar in design to the 90-day studies but extend for a longer duration, typically 12 months in rodents. They are designed to identify cumulative toxicity and long-term target organ effects.[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Reproductive and Developmental Toxicity

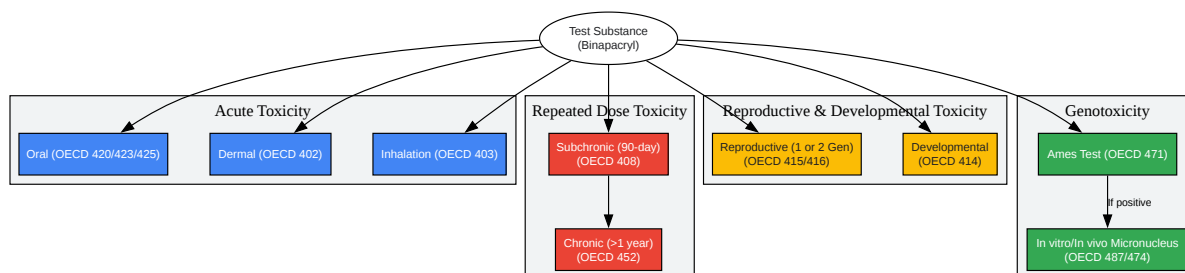
Binapacryl has been shown to have adverse effects on reproduction and development in animal studies.

Key Findings from Animal Studies:

- Rats (3-generation study): A three-generation reproduction study in rats fed diets containing **Binapacryl** showed no adverse effects on mating, fertility, or parturition at the doses tested. However, the validity of this older study has been questioned.
- Rabbits (Teratogenicity study): In a developmental toxicity study, pregnant rabbits were administered **Binapacryl** by gavage during gestation. No teratogenic effects were observed at doses that were not maternally toxic. The NOAEL for embryotoxicity/teratogenicity was 5.0 mg/kg bw/day.

Experimental Protocols for Reproductive and Developmental Toxicity Studies (General Overview based on OECD Guidelines):

- OECD 414 (Prenatal Developmental Toxicity Study): Pregnant animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- OECD 415 (One-Generation Reproduction Toxicity Study): Male and female animals are exposed to the test substance before mating, during mating, and for females, throughout gestation and lactation. The offspring are also observed for any adverse effects.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- OECD 416 (Two-Generation Reproduction Toxicity Study): This study is an extension of the one-generation study, where the offspring of the first generation (F1) are selected to become the parents of the second generation (F2). This allows for the assessment of reproductive effects over multiple generations.[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)



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Caption: General toxicological testing workflow for a pesticide.

Genotoxicity and Carcinogenicity

Genotoxicity: **Binapacryl** has been tested in a number of in vitro mutagenicity assays. In the Ames test, using various strains of *Salmonella typhimurium* (TA98, TA100, TA1535, TA1537), **Binapacryl** did not show a mutagenic effect, with or without metabolic activation.

Experimental Protocol for the Ames Test (General Overview based on OECD 471): The bacterial reverse mutation assay (Ames test) evaluates the ability of a chemical to induce reverse mutations at a selected locus in several strains of *Salmonella typhimurium* and *Escherichia coli*.^{[34][35][36][37][38]} The tester strains have a mutation that renders them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*). The assay determines if the test substance can cause a mutation that restores the ability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

Carcinogenicity: There is insufficient data to definitively assess the carcinogenic potential of **Binapacryl**.

Human Health Effects

Data on the health effects of **Binapacryl** in humans are limited and primarily come from case reports of acute poisonings. The symptoms observed are consistent with those seen in animal studies and are characteristic of dinitrophenol poisoning. Due to its ban in many countries, occupational exposure is now rare.

Conclusion

Binapacryl is a toxic compound primarily due to its rapid conversion to dinoseb, a potent uncoupler of oxidative phosphorylation. This mechanism leads to a range of acute and chronic health effects, including hyperthermia, cellular energy depletion, and target organ toxicity. While **Binapacryl** itself does not appear to be genotoxic, the overall toxicity profile of its active metabolite warrants its classification as a hazardous substance. The data presented in this guide, compiled from historical studies and contextualized with modern toxicological testing guidelines, provide a comprehensive overview for researchers and professionals in the field of drug development and chemical safety assessment. It is important to note the limitations of the older studies and to interpret their findings within the framework of current scientific knowledge and regulatory standards.

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